An In-depth Technical Guide to Trioctyl Phosphate
An In-depth Technical Guide to Trioctyl Phosphate
Introduction
Trioctyl phosphate (TOP) is an organophosphorus compound featuring a central phosphate group bonded to three octyl chains. It is a colorless, viscous liquid at room temperature and is characterized by its low water solubility and high boiling point.[1][2] TOP is primarily utilized as a plasticizer, flame retardant, and solvent in various industrial applications.[2] Its properties make it a suitable additive for enhancing flexibility and fire resistance in polymers like polyvinyl chloride (PVC) and cellulose nitrate.[2] Furthermore, it serves as a solvent in the production of hydrogen peroxide and as a carrier for pigments.[2]
Chemical and Physical Properties
The chemical and physical properties of Trioctyl Phosphate are summarized in the table below. These properties are crucial for its application in various industrial processes.
| Property | Value | Reference |
| Molecular Formula | C24H51O4P | [1][3][4] |
| Molecular Weight | 434.63 g/mol | [1][4] |
| Appearance | Colorless viscous liquid | [1][2] |
| Melting Point | -73.8 °C | [1] |
| Boiling Point | 230.5 °C | [1] |
| Density | 0.928 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][2][3] |
| Flash Point | >110 °C | [2] |
| Refractive Index | 1.4410 | [2] |
Synthesis of Trioctyl Phosphate
The industrial synthesis of Trioctyl Phosphate typically involves the esterification of phosphorus oxychloride (POCl₃) with isooctanol. Several methods have been patented, aiming to improve yield and purity.
General Synthesis Workflow
The overall process can be broken down into the following key stages:
Detailed Experimental Protocol (Based on Patent CN103224516A)[5][6]
This method describes a common industrial-scale synthesis of Trioctyl Phosphate.
Materials:
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Isooctanol
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Phosphorus oxychloride
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Alkaline solution (e.g., sodium carbonate or sodium hydroxide solution)
Procedure:
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Synthesis:
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Charge the synthesis reactor with isooctanol.
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Heat the isooctanol to 47-53 °C with stirring.
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Slowly add phosphorus oxychloride to the reactor over 4-6 hours, maintaining the temperature at 65 ± 2 °C.
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Allow the reaction to equilibrate for 4-6 hours. During this time, the hydrochloric acid generated is removed. This results in the formation of a crude ester.
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-
Neutralization:
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Add the crude ester to an alkaline solution.
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Mix and allow to equilibrate for 1-1.5 hours at a temperature of 70 ± 3 °C, maintaining a pH of 8-9.
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-
Washing and Separation:
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Separate the resulting precipitate and transfer it to hot water (80 ± 2 °C).
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Wash the precipitate 2-3 times, ensuring the final pH is between 6.5 and 7.5.
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Separate the washed ester to remove impurities and water, yielding a wet crude ester.
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Final Purification:
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Subject the wet crude ester to pressure-reducing distillation.
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Collect the fraction that distills over and cool it to obtain the final Trioctyl Phosphate product.
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A variation of this process involves the use of a catalyst, such as titanium tetrachloride, to enhance the reaction efficiency.[5]
Biological Activity and Toxicology
While Trioctyl Phosphate is primarily an industrial chemical, its potential biological effects, particularly its toxicology, are of interest to researchers and safety professionals.
Cholinesterase Inhibition
Trioctyl Phosphate is classified as a cholinesterase inhibitor.[1][4] This means it can interfere with the normal function of the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, which can result in overstimulation of the nervous system.
Toxicological Data Summary
The following table summarizes key findings from toxicological studies on related tricresyl phosphates (TCP), which are often studied as representative aromatic phosphate esters.[6] While not specific to Trioctyl Phosphate, this data provides insight into the potential hazards of this class of compounds.
| Study Type | Organism | Exposure Route | Key Findings | Reference |
| Reproductive Toxicity | Rat | Oral | Dose-dependent reduction in fertility and litter size. Increased abnormal sperm and reduced sperm parameters in males at high doses. | [6] |
| Chronic Toxicity | Rat | Oral (diet) | No evidence of carcinogenicity after two years of exposure. | [6] |
| Neurotoxicity | Rat | Oral (diet) | Reduction in hindlimb grip strength at higher doses in a 3-month evaluation. Dose-related reduction in serum cholinesterase. | [6] |
| Genotoxicity | In vitro/In vivo | N/A | No evidence of genotoxic effects in mutagenicity, cytogenetic, or DNA damage assays. | [6] |
Applications in Research and Drug Development
While Trioctyl Phosphate itself is not a therapeutic agent, its role as a plasticizer and solvent can be relevant in the development of drug delivery systems and medical devices. For instance, as a plasticizer in PVC, it can be used in medical tubing and bags. Its biocompatibility and potential for leaching are important considerations in such applications.
Furthermore, understanding the toxicology of organophosphates like TOP is crucial in the development of antidotes and treatments for organophosphate poisoning. Research in this area often involves studying the mechanisms of cholinesterase inhibition and developing novel reactivators of the inhibited enzyme.
Conclusion
Trioctyl Phosphate is an industrially significant organophosphate with well-defined chemical and physical properties. Its synthesis is a well-established process, and its primary applications are as a plasticizer and flame retardant. From a biological perspective, its most notable characteristic is its activity as a cholinesterase inhibitor, which necessitates careful handling and risk assessment. While not a direct focus of drug development, its properties and toxicological profile are relevant to the broader fields of medical device manufacturing and toxicology research.
References
- 1. trioctyl phosphate CAS#: 1806-54-8 [m.chemicalbook.com]
- 2. TRIOCTYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 3. Buy Trioctacosyl phosphate | 64131-18-6 [smolecule.com]
- 4. Trioctyl phosphate | C24H51O4P | CID 15733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103435642B - Production method of trioctyl phosphate - Google Patents [patents.google.com]
- 6. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
